molecular formula C28H37F6N3O2 B3102028 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1411983-41-9

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione

Cat. No.: B3102028
CAS No.: 1411983-41-9
M. Wt: 561.6 g/mol
InChI Key: QVSVNCRJIBUKAC-VXKWHMMOSA-N
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Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione is a high-purity chemical reagent designed for advanced biochemical and oncology research. This compound is structurally characterized as a functionalized 3-cyclobutene-1,2-dione (squaramide) and is recognized for its role in investigating the KRAS signaling pathway, specifically as a probe targeting the KRAS G12C mutant oncoprotein (Source) . The mechanism of action involves covalent, irreversible binding to the cysteine residue at position 12 of the mutated KRAS protein, thereby locking it in an inactive state and inhibiting downstream oncogenic signaling through effectors like MAPK and PI3K (Source) . Its primary research value lies in the study of targeted cancer therapies, particularly for cancers driven by KRAS G12C mutations, such as certain types of pancreatic, lung, and colorectal carcinomas. Researchers utilize this compound to explore the dynamics of nucleotide exchange, GTPase activity, and the efficacy of covalent inhibitors in cell-based assays and in vivo models. It is strictly for research applications in laboratory settings. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. (Source) .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F6N3O2/c1-3-5-9-13-37(14-10-6-4-2)22-12-8-7-11-21(22)36-24-23(25(38)26(24)39)35-20-16-18(27(29,30)31)15-19(17-20)28(32,33)34/h15-17,21-22,35-36H,3-14H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSVNCRJIBUKAC-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107115
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1411983-41-9
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1411983-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]amino]-3-cyclobutene-1,2-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and relevant data tables.

  • Molecular Formula : C30_{30}H25_{25}F6_{6}N3_{3}O2_{2}
  • Molecular Weight : 573.53 g/mol
  • CAS Number : 2251862-91-4
  • Purity : Approximately 95-98% depending on the source

Structural Characteristics

The compound features a cyclobutene core, which is substituted with various functional groups including trifluoromethyl and amino groups. These structural elements are crucial for its biological interactions.

Research indicates that this compound exhibits inhibitory activity against specific enzymes, particularly steroid 5α-reductase types 1 and 2 (SRD5A1 and SRD5A2). The inhibition of these enzymes plays a significant role in regulating testosterone metabolism and has implications for conditions like androgenetic alopecia and benign prostatic hyperplasia.

Inhibition Studies

A study demonstrated that a related compound with a similar structure showed an IC50_{50} of 1.44 ± 0.13 µM against SRD5A1, indicating potent inhibitory effects with relatively low cytotoxicity (IC50_{50} of 29.99 ± 8.69 µM) . This suggests that compounds within this chemical class could be effective therapeutic agents.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of the compound on human keratinocyte cells (HaCaT). At concentrations below 5 µM, the compound maintained high cell viability (above 80%), while demonstrating significant inhibition of dihydrotestosterone (DHT) production. The results indicated that the compound could modulate SRD5A1 functions without significantly affecting gene expression levels .

Summary of Biological Activity

Parameter Value
IC50_{50} against SRD5A11.44 ± 0.13 µM
Cytotoxicity (IC50_{50})29.99 ± 8.69 µM
DHT Production InhibitionUp to 46% at 1 µM
Cell Viability at 1 µM88%

Comparative Analysis with Other Compounds

Compound IC50_{50} (SRD5A1) Cytotoxicity (IC50_{50})
Caffeic acidNot specifiedNot specified
Compound with similar structure1.44 ± 0.13 µM29.99 ± 8.69 µM

Case Study 1: Inhibition of DHT Production

In a controlled experiment involving HaCaT cells treated with varying concentrations of the compound, results showed a concentration-dependent decrease in DHT production, suggesting a direct enzyme suppression mechanism rather than modulation through gene expression .

Case Study 2: Protein Expression Analysis

Western blot analysis revealed that treatment with the compound led to a significant reduction in SRD5A1 protein expression at higher concentrations (≥1 µM), correlating with decreased enzymatic activity . This reinforces the notion that the compound not only inhibits enzyme activity but also affects protein levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in their substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Comparative Analysis of Cyclobutene-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes
Target Compound 3,5-bis(trifluoromethyl)phenyl; (1S,2S)-2-(dipentylamino)cyclohexyl 678.69 High lipophilicity (dipentylamino), stereospecificity Potential enzyme inhibitor (theoretical)
Analog 1 () 3,5-bis(trifluoromethyl)phenyl; (1S,2S)-2-(piperidinyl)cyclohexyl 627.58 Smaller amino group (piperidinyl), reduced steric hindrance Unspecified bioactivity; likely improved solubility vs. target compound
Analog 2 () 3,5-bis(trifluoromethyl)phenyl; (1R,2R)-2-(dimethylamino)cyclohexyl 554.47 Dimethylamino group, opposite stereochemistry Lower molecular weight; possible reduced membrane permeability
Analog 3 () 3,5-bis(trifluoromethyl)phenyl; (9R)-6'-methoxycinchonan 729.73 Bulky cinchona alkaloid-derived group Industrial grade (99% purity); potential chiral catalyst or agrochemical intermediate

Substituent-Driven Property Differences

  • Stereochemistry : The (1S,2S) configuration in the target compound vs. (1R,2R) in Analog 2 may lead to divergent binding affinities in chiral environments, as seen in enantioselective enzyme inhibition studies .
  • Bulkiness : Analog 3’s 6'-methoxycinchonan group introduces steric hindrance, likely limiting diffusion but enabling selective interactions in catalytic applications .

Functional Group Impact on Reactivity

  • Trifluoromethyl Groups : Present in all analogs, these groups resist metabolic oxidation and enhance electronegativity, stabilizing charge interactions in active sites .
  • Cyclobutene-dione Core : The α,β-unsaturated ketone system enables Michael addition reactivity, a trait exploited in covalent inhibitor design (e.g., kinase inhibitors) .

Research Findings and Limitations

  • Synthetic Accessibility: Analog 2 (dimethylamino variant) is more synthetically tractable due to its simpler substituents, as reflected in its commercial availability .
  • Industrial Applications : Analog 3’s high purity (99%) and cinchona-derived structure suggest use in asymmetric synthesis or agrochemicals, though specific data are lacking .
  • Knowledge Gaps: No direct pharmacological or toxicological data exist for the target compound in the provided evidence. Further studies on its stability, bioavailability, and target engagement are critical.

Q & A

Q. What role does the dipentylamino group play in modulating membrane permeability?

  • Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) . Compare with analogs lacking the dipentyl group. Use molecular dynamics simulations to model lipid bilayer interactions .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate via tissue-specific LC-MS/MS quantification of the compound and metabolites .

Q. What methods optimize reaction yields when scaling up from milligram to gram synthesis?

  • Methodological Answer : Use flow chemistry to maintain consistent temperature and mixing. Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy . Optimize catalyst loading (e.g., 10 mol% Pd/C in ) .

Experimental Design

Q. How to design a robust study evaluating the compound’s antioxidant activity?

  • Methodological Answer : Use DPPH/ABTS radical scavenging assays with Trolox as a standard. Include triplicate measurements and ANOVA to assess significance. Correlate results with phenolic content via Folin-Ciocalteu assays .

Q. What statistical approaches are critical for analyzing dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Bootstrap resampling to estimate confidence intervals and Mann-Whitney U tests for nonparametric comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 2
Reactant of Route 2
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione

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